molecular formula C21H30BN3O4 B6284355 N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide CAS No. 1267855-71-9

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide

Cat. No. B6284355
CAS RN: 1267855-71-9
M. Wt: 399.3
InChI Key:
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide is a useful research compound. Its molecular formula is C21H30BN3O4 and its molecular weight is 399.3. The purity is usually 95.
BenchChem offers high-quality N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide' involves the reaction of tert-butyl 5-amino-2-(2-oxoethyl)oxazole-4-carboxylate with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-boronic acid in the presence of a palladium catalyst, followed by the addition of acetic anhydride and hydrochloric acid to form the final product.", "Starting Materials": [ "tert-butyl 5-amino-2-(2-oxoethyl)oxazole-4-carboxylate", "3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-boronic acid", "palladium catalyst", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Combine tert-butyl 5-amino-2-(2-oxoethyl)oxazole-4-carboxylate and 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-boronic acid in the presence of a palladium catalyst and a suitable solvent.", "Step 2: Heat the mixture under reflux for several hours to allow the palladium-catalyzed coupling reaction to occur.", "Step 3: Add acetic anhydride to the reaction mixture to acetylate the amino group of the oxazole ring.", "Step 4: Add hydrochloric acid to the reaction mixture to quench the reaction and form the final product, N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide.", "Step 5: Isolate and purify the product using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1267855-71-9

Product Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide

Molecular Formula

C21H30BN3O4

Molecular Weight

399.3

Purity

95

Origin of Product

United States

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